molecular formula C5H4ClNO3 B093318 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 16880-29-8

3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No. B093318
CAS RN: 16880-29-8
M. Wt: 161.54 g/mol
InChI Key: KCWZIRCPVAERRV-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The specific structure of 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid suggests that it is a chlorinated derivative with a methyl group and a carboxylic acid functionality.

Synthesis Analysis

The synthesis of chlorinated oxazole derivatives can be achieved through the chlorination of related compounds. For instance, the chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile in aqueous acetic acid at temperatures ranging from 50 to 60°C can lead to the formation of 2-aryl-5-chloro-1,3-oxazole-4-carboxamides . Although the paper does not directly discuss the synthesis of 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing both oxygen and nitrogen atoms. The chlorine atom in the 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid is likely to influence the reactivity of the compound due to its electronegative nature, which can affect the electron distribution within the molecule.

Chemical Reactions Analysis

The reactivity of the chlorine atom in chlorinated oxazole derivatives is an important aspect of their chemical behavior. In the case of 5-chloro-1,3-oxazole-4-carboxamides, the chlorine atom's reactivity with various nucleophiles such as N-, O-, and S-nucleophiles has been investigated . This suggests that the chlorine atom in 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid could also undergo similar reactions, potentially leading to a variety of substituted derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid are not detailed in the provided papers, we can infer that the presence of the chloro and carboxylic acid groups would impart certain characteristics. For example, the carboxylic acid group is typically associated with higher acidity and the potential for intermolecular hydrogen bonding, which can affect solubility and melting point. The chloro group can make the compound more reactive towards nucleophilic substitution reactions.

Relevant Case Studies

Although the provided papers do not mention case studies involving 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid, they do discuss the synthesis and biological properties of related compounds. For example, derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid have been synthesized and shown to exhibit psychotropic and cytostatic activity . This indicates that chlorinated oxazole derivatives can have significant biological activities, which could be relevant for the development of pharmaceuticals or agrochemicals.

properties

IUPAC Name

3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3/c1-2-3(5(8)9)4(6)7-10-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWZIRCPVAERRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633364
Record name 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid

CAS RN

16880-29-8
Record name 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid
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